3-Ethyl-4-fluorobenzenesulfonyl chloride

Descripción

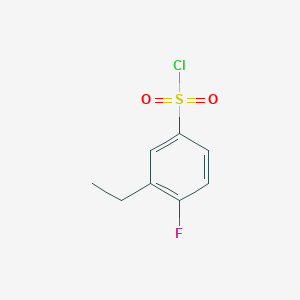

3-Ethyl-4-fluorobenzenesulfonyl chloride is a sulfonyl chloride derivative with a fluorine atom and an ethyl group substituted at the 3- and 4-positions of the benzene ring, respectively. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The fluorine substituent enhances electrophilicity at the sulfonyl chloride group, while the ethyl group may influence steric and electronic properties. This compound is used in pharmaceutical and agrochemical research for developing bioactive molecules .

Propiedades

Fórmula molecular |

C8H8ClFO2S |

|---|---|

Peso molecular |

222.66 g/mol |

Nombre IUPAC |

3-ethyl-4-fluorobenzenesulfonyl chloride |

InChI |

InChI=1S/C8H8ClFO2S/c1-2-6-5-7(13(9,11)12)3-4-8(6)10/h3-5H,2H2,1H3 |

Clave InChI |

VMDUJHNFYRKLEI-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=CC(=C1)S(=O)(=O)Cl)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of 3-ethyl-4-fluorobenzenesulfonyl chloride with structurally related sulfonyl chlorides, focusing on reactivity, stability, and applications.

Research Findings

Reactivity Trends :

- The 4-fluoro substituent in this compound increases electrophilicity at the sulfonyl chloride group compared to the 4-methoxy analogue. This makes it more reactive in nucleophilic substitutions, such as reactions with amines to form sulfonamides .

- In contrast, the 4-methoxy group in 3-ethyl-4-methoxybenzenesulfonyl chloride (CAS 84911-01-3) reduces electrophilicity due to its electron-donating nature, slowing down reactions but improving selectivity in multi-step syntheses .

Stability and Storage :

- Fluorinated sulfonyl chlorides like this compound are prone to hydrolysis and require anhydrous storage. In comparison, methoxy-substituted derivatives (e.g., CAS 84911-01-3) exhibit better stability, with documented long-term storage under refrigeration .

Synthetic Utility: Fluorinated derivatives are favored in medicinal chemistry for their ability to enhance metabolic stability and bioavailability in drug candidates. Methoxy-substituted analogues are more commonly used as intermediates for non-pharmaceutical applications, such as surfactants or polymer additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.